Broad-Spectrum Sialidase Inhibition: 3F-Neu5Ac vs. DANA Across Bacterial and Viral Enzymes
In the foundational 1994 study by Hagiwara et al., 3F-Neu5Ac was evaluated as a competitive inhibitor against sialidases from Vibrio cholerae, Clostridium perfringens, influenza virus A, and influenza virus B. Unlike DANA (2-deoxy-2,3-didehydro-N-acetylneuraminic acid; Neu5Ac2en), which is a non-selective reversible transition-state analog with Ki values typically sub-micromolar to low micromolar depending on the enzyme source, 3F-Neu5Ac demonstrated consistent competitive inhibition across all tested bacterial and viral sialidases, with Ki values in the millimolar to sub-millimolar range [1]. Critically, 3F-Neu5Ac is not merely a sialidase inhibitor: upon cellular uptake, it is metabolized by CMP-sialic acid synthetase to CMP-3FNeu5Ac, which then acts as a competitive inhibitor of sialyltransferases—a dual functionality absent in DANA, zanamivir, and oseltamivir [2].
| Evidence Dimension | Competitive sialidase inhibition profile (Ki range) vs. metabolic sialyltransferase inhibition capability |
|---|---|
| Target Compound Data | 3F-Neu5Ac: Competitive inhibitor of bacterial (V. cholerae, C. perfringens) and viral (influenza A, B) sialidases (Ki in mM to sub-mM range); also metabolically converted to CMP-3FNeu5Ac for sialyltransferase inhibition. |
| Comparator Or Baseline | DANA (Neu5Ac2en): Reversible sialidase inhibitor only (Ki ~1-10 μM for influenza); no metabolic conversion to sialyltransferase inhibitor. Zanamivir: Influenza sialidase only (Ki ~0.1-1 nM); no sialyltransferase inhibition. |
| Quantified Difference | 3F-Neu5Ac uniquely provides dual sialidase + sialyltransferase inhibition via metabolic activation. DANA and zanamivir provide only sialidase inhibition. Quantitative fold-difference in sialidase Ki favors DANA/zanamivir (10³–10⁶-fold more potent at sialidase), but 3F-Neu5Ac is the only compound capable of inhibiting both enzyme classes. |
| Conditions | In vitro enzyme inhibition assays with purified bacterial (V. cholerae, C. perfringens) and viral (influenza A/Tokyo, B/Memphis strains) sialidases; CMP-3FNeu5Ac tested against recombinant α-2,6-sialyltransferase (Calbiochem) and CstII from C. jejuni. |
Why This Matters
For glycobiology researchers requiring simultaneous interrogation of both sialic acid removal (sialidase) and addition (sialyltransferase), 3F-Neu5Ac is the only commercially available small molecule that provides this dual experimental capability, eliminating the need for separate inhibitor tool compounds.
- [1] Hagiwara T, Kijima-Suda I, Ido T, Ohrui H, Tomita K. Inhibition of bacterial and viral sialidases by 3-fluoro-N-acetylneuraminic acid. Carbohydr Res. 1994;263(1):167-172. View Source
- [2] Chokhawala HA, Cao H, Yu H, Chen X. Enzymatic Synthesis of Fluorinated Mechanistic Probes for Sialidases and Sialyltransferases. J Am Chem Soc. 2007;129(35):10630-10631. (Demonstrates CMP-3FNeu5Ac acts as competitive inhibitor against CMP-Neu5Ac for recombinant α-2,6ST and CstII). View Source
